molecular formula C9H12N2O4 B1499778 1-Pyridin-2-yl-ethylamine oxalate CAS No. 1197232-85-1

1-Pyridin-2-yl-ethylamine oxalate

Cat. No.: B1499778
CAS No.: 1197232-85-1
M. Wt: 212.2 g/mol
InChI Key: JLXOHIUBCQVGGB-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Organic and Coordination Chemistry

The significance of 1-pyridin-2-yl-ethylamine (B1297585) oxalate (B1200264) in modern chemistry stems from the distinct functionalities of its constituent ions.

In organic chemistry , the core structure, 1-pyridin-2-yl-ethylamine, is a valuable chiral building block. chemicalbook.com Chiral amines are fundamental in asymmetric synthesis, where they are used as resolving agents or as ligands for metal catalysts to control the stereochemical outcome of a reaction. The presence of the pyridine (B92270) ring and the amino group makes it a bidentate ligand, capable of coordinating to metal centers. This is particularly useful in enantioselective catalysis, such as transfer hydrogenation reactions, where such ligands can help create highly efficient and selective catalysts for producing enantiomerically pure compounds.

In coordination chemistry , both the pyridine-containing cation and the oxalate anion play crucial roles. The pyridine moiety is a well-established coordinating group for a vast range of metal ions. The oxalate anion (C₂O₄²⁻) is a versatile ligand that can act as a chelating agent or, more significantly, as a bridging ligand between two or more metal centers. researchgate.net This bridging capability is extensively used to construct multidimensional coordination polymers, including metal-organic frameworks (MOFs). researchgate.net The oxalate bridge is known to mediate magnetic interactions between metal ions, allowing for the design of materials with specific magnetic properties like ferromagnetism or antiferromagnetism. researchgate.netrsc.org

The formation of the oxalate salt introduces strong hydrogen bonding interactions between the ammonium (B1175870) cation and the oxalate anion. journalspress.com These interactions are highly directional and act as a "glue" in the solid state, directing the assembly of molecules into predictable supramolecular structures. journalspress.comresearchgate.net This aspect is a cornerstone of crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties. The combination of metal coordination through the pyridine group and hydrogen-bond-directed assembly involving the oxalate makes this system a rich area for creating complex, functional materials.

Overview of Leading Research Trajectories and Academic Contributions

Research involving structures related to 1-pyridin-2-yl-ethylamine oxalate is primarily focused on the synthesis and characterization of novel coordination compounds and functional materials. Key research trajectories include:

Development of Chiral Coordination Polymers: A significant area of research involves using chiral amines, such as the enantiomers of 1-pyridin-2-yl-ethylamine, in conjunction with bridging ligands like oxalate to synthesize chiral MOFs. rsc.org These materials are of great interest for applications in enantioselective separation, asymmetric catalysis, and nonlinear optics. Research has shown that starting with optically pure chiral building blocks can lead to the formation of chiral crystal structures. rsc.org

Crystal Engineering and Supramolecular Chemistry: Academic groups, such as the Dakar group mentioned in studies on other amine oxalates, have focused on the synthesis and X-ray crystal structure characterization of amine oxalate salts. journalspress.com This fundamental research elucidates the intricate hydrogen-bonding networks that govern the solid-state structures. journalspress.com Understanding these non-covalent interactions is crucial for the rational design of new crystalline materials.

A foundational aspect of this research is the synthesis of the parent amine. Methodologies have been well-documented, providing the essential starting material for more advanced studies.

Table 1: Synthesis of 1-Pyridin-2-yl-ethylamine This table outlines a common synthetic route starting from 2-acetylpyridine (B122185). chemicalbook.com

StepReactantsReagentsConditionsProductYield
12-Acetylpyridine, Hydroxylamine (B1172632) hydrochloridePotassium carbonateMethanol, Room temperature, 4 hoursIntermediate oximeNot specified
2Intermediate oximeZinc powder, Ammonium chlorideMethanol, Room temperature, Overnight2-(1-Aminoethyl)pyridine90%

Table 2: Chemical Properties of this compound This table provides key identifiers and properties for the title compound.

PropertyValueSource
IUPAC Name 1-(2-pyridinyl)ethanamine oxalate sigmaaldrich.com
Molecular Formula C₉H₁₂N₂O₄ nih.gov
Molecular Weight 212.21 g/mol sigmaaldrich.com
InChI Key JLXOHIUBCQVGGB-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Solid sigmaaldrich.com

Properties

IUPAC Name

oxalic acid;1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.C2H2O4/c1-6(8)7-4-2-3-5-9-7;3-1(4)2(5)6/h2-6H,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXOHIUBCQVGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthesis of 1-Pyridin-2-yl-ethylamine (B1297585) Oxalate (B1200264)

The formation of 1-Pyridin-2-yl-ethylamine oxalate involves the reaction of the free base, 1-Pyridin-2-yl-ethylamine, with oxalic acid. This acid-base reaction results in the formation of a salt, where the amine is protonated by the acidic protons of the oxalic acid.

Stoichiometric and Catalytic Approaches to Salt Formation

The primary method for the synthesis of this compound is a stoichiometric reaction. This typically involves dissolving the free amine, 1-Pyridin-2-yl-ethylamine, in a suitable organic solvent, such as isopropanol (B130326), and adding a stoichiometric equivalent of anhydrous oxalic acid, also dissolved in a compatible solvent. The oxalate salt then precipitates from the solution and can be isolated by filtration. The reaction is driven by the strong acid-base interaction between the amine and the carboxylic acid groups of oxalic acid. While catalytic approaches are common in many organic transformations, the formation of simple amine salts like this oxalate is predominantly a stoichiometric process, as the reaction is generally high-yielding and proceeds readily under mild conditions without the need for a catalyst.

Investigations into Crystallization Conditions and Polymorph Control

The crystallization of this compound is a critical step in obtaining a pure, solid-state form of the compound. The choice of solvent, temperature, and cooling rate can significantly influence the crystal habit and potentially the polymorphic form. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a crucial consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit varying physical properties.

Controlling polymorphism often involves a systematic screening of crystallization conditions. Factors that can be varied include:

Solvent System: Utilizing different solvents or solvent mixtures can influence the solubility and nucleation of different polymorphs.

Temperature: The temperature at which crystallization occurs and the rate of cooling can affect which polymorphic form is kinetically or thermodynamically favored.

Supersaturation: The level of supersaturation of the solution can impact the nucleation rate and the resulting crystal form.

While specific studies on the polymorphism of this compound are not widely available in the public domain, the general principles of amine salt crystallization suggest that a thorough screening of these parameters would be necessary to identify and selectively produce different polymorphic forms, should they exist.

Precursor Synthesis: Advanced Routes to 1-Pyridin-2-yl-ethylamine

A common laboratory-scale synthesis starts from 2-acetylpyridine (B122185). nih.gov This involves the formation of an oxime by reacting 2-acetylpyridine with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate. The resulting oxime is then reduced to the desired amine using a reducing agent such as zinc powder in the presence of an ammonium (B1175870) source like ammonium chloride. nih.gov

Stereoselective and Enantioselective Synthetic Strategies

The ethylamine (B1201723) side chain of 1-Pyridin-2-yl-ethylamine contains a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-Pyridin-2-yl-ethylamine. The biological activity of chiral compounds is often enantiomer-specific, making the development of stereoselective and enantioselective synthetic routes a significant area of research.

One approach to obtaining enantiomerically pure 1-Pyridin-2-yl-ethylamine involves the use of chiral auxiliaries. For instance, pyridine-2-carboxaldehyde can be reacted with a chiral sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral sulfinylimine. researchgate.net The subsequent addition of a methyl nucleophile, such as methylmagnesium bromide, to this imine proceeds with high diastereoselectivity. researchgate.net Finally, removal of the chiral auxiliary under acidic conditions yields the desired enantiomer of 1-Pyridin-2-yl-ethylamine as its corresponding salt. researchgate.net

The following table summarizes a representative enantioselective synthesis:

StepReactantsReagents/ConditionsProductKey Transformation
1Pyridine-2-carboxaldehyde, (R)-tert-ButanesulfinamideTitanium tetraethoxide, THF(R,E)-N-(pyridin-2-ylmethylene)tert-butanesulfinamideFormation of a chiral sulfinylimine
2(R,E)-N-(pyridin-2-ylmethylene)tert-butanesulfinamideMethylmagnesium bromide, Ether, -78 °CDiastereomeric mixture of sulfinamide-protected amineDiastereoselective addition of a methyl group
3Purified major diastereomerHCl in dioxane(R)-1-Pyridin-2-yl-ethylamine hydrochlorideRemoval of the chiral auxiliary

By starting with the opposite enantiomer of the chiral auxiliary, the (S)-enantiomer of the final product can be obtained. researchgate.net

Development of Green Chemistry Principles in Amination Reactions

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing pyridine (B92270) derivatives, this includes the use of less hazardous solvents, reducing waste, and employing catalytic methods. While specific green chemistry approaches for the synthesis of 1-Pyridin-2-yl-ethylamine are not extensively documented, general trends in the field point towards the development of more sustainable amination reactions. This could involve the use of enzymatic transaminases for the asymmetric synthesis of the amine or the development of catalytic reductive amination protocols that utilize more environmentally friendly reducing agents and catalysts.

Derivatization and Scaffold Functionalization

The 1-Pyridin-2-yl-ethylamine scaffold presents multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the ethylamine side chain and modifications of the pyridine ring.

Functionalization of the Ethylamine Side Chain:

The primary amine group is a versatile functional handle for various transformations. N-acylation , the reaction of the amine with acylating agents such as acid chlorides or anhydrides, can be used to introduce a wide variety of amide functionalities. These amide derivatives can have significantly different physicochemical properties compared to the parent amine.

Functionalization of the Pyridine Ring:

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity towards various reagents. C-H functionalization is a powerful tool for directly introducing new substituents onto the pyridine ring, avoiding the need for pre-functionalized starting materials. While the inherent reactivity of the pyridine ring often favors functionalization at the C2, C4, and C6 positions, various catalytic systems have been developed to achieve regioselective functionalization at other positions. These reactions can introduce a range of substituents, including alkyl, aryl, and other functional groups, further expanding the chemical space accessible from the 1-Pyridin-2-yl-ethylamine scaffold.

Synthesis of Chiral Schiff Base Ligands Incorporating the Pyridyl-ethylamine Moiety

The primary amine group of 1-pyridin-2-yl-ethylamine readily undergoes condensation with aldehydes and ketones to form Schiff bases (or imines). When the amine is enantiomerically pure, it can be used to generate chiral Schiff base ligands. These ligands are of significant interest in coordination chemistry and asymmetric catalysis due to their ability to create a specific chiral environment around a metal center.

A key example involves the reaction of enantiopure (S)-1-(2-pyridyl)ethylamine with 2-pyridinecarbaldehyde to form the chiral tridentate Schiff base ligand, (S)-2-pyridylmethylidene-1-(2-pyridyl)ethylamine (S-PMPE). This ligand can coordinate with metal ions like iron(II) to form octahedral complexes. rsc.orgrsc.org A fascinating chemical transformation occurs when the resulting complex, [Fe(S-PMPE)₂]²⁺, is dissolved in acetonitrile. It undergoes successive intramolecular transiminations, where the imine bond effectively migrates, converting the initial ligand (S-PMPE) into its isomer, 1-(2-pyridyl)ethylidene-2-pyridylmethylamine (PEPM). rsc.orgrsc.org This process highlights the dynamic nature of these coordinated ligands and is relevant to understanding biological transamination reactions. rsc.org

Table 1: Intramolecular Transimination of a Coordinated Schiff Base

Reactant Complex Solvent Transformation Product Observation Reference
Fe(S-PMPE)₂₂ CD₃CN Fe(PEPM)₂₂ Successive intramolecular transiminations rsc.orgrsc.org

Analogous to Schiff bases, chiral thioureas can be synthesized from (S)-1-(2-pyridyl)ethylamine. These compounds are prepared through the reaction of the amine with various isothiocyanates. mdpi.comresearchgate.net These reactions proceed smoothly, and the resulting unsymmetrical thioureas have proven to be effective organocatalysts. mdpi.comresearchgate.net An attempt to synthesize a symmetric thiourea (B124793) using thiophosgene (B130339) and two equivalents of the amine did not yield the expected product; instead, a spontaneous intramolecular cyclization involving the pyridine nitrogen atom led to a bicyclic heterocyclic product. mdpi.com

Table 2: Synthesis of Chiral Thioureas from (S)-1-(2-pyridyl)ethylamine

Isothiocyanate Reactant Product Yield Reference
Naphthyl-1-isothiocyanate Thiourea 7c 82.1% mdpi.com
3,5-Bis(trifluoromethyl)phenyl isothiocyanate Thiourea 7f 91.0% mdpi.com

Multi-component Reactions and Cycloadditions Utilizing the Amine Scaffold

The amine scaffold of 1-pyridin-2-yl-ethylamine is a valuable component in multi-component reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product.

A prominent example is the asymmetric Strecker reaction, a classic MCR for synthesizing α-amino acids. nih.gov In this reaction, an imine (often formed in situ from an aldehyde and an amine like 1-pyridin-2-yl-ethylamine), a cyanide source (like HCN or TMSCN), and a chiral catalyst react to produce an enantiomerically enriched α-aminonitrile. nih.govnih.gov Chiral Schiff bases or, more commonly, chiral catalysts derived from structures similar to 1-pyridin-2-yl-ethylamine are employed to control the stereochemistry of the cyanide addition. nih.govscribd.com Specifically, chiral thiourea derivatives have emerged as powerful catalysts for this transformation, highlighting a direct link between the derivatives discussed in the previous section and their application in MCRs. nih.gov

The thiourea derivatives synthesized from (S)-1-(2-pyridyl)ethylamine have been successfully tested as organocatalysts in other synthetically important reactions. mdpi.comresearchgate.net For instance, they have been used to catalyze the asymmetric aldol (B89426) reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856) and the stereoselective addition of diethylzinc (B1219324) to benzaldehyde. mdpi.com These applications underscore the utility of the pyridyl-ethylamine scaffold in generating valuable chiral catalysts for carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The success in these model reactions suggests potential for their use in more complex MCRs and cycloadditions. researchgate.net

Table 3: Application of a Chiral Thiourea Catalyst Derived from (S)-1-(2-pyridyl)ethylamine

Reaction Catalyst Yield Enantiomeric Excess (ee) Reference
Diethylzinc addition to benzaldehyde Thiourea 7f 99% 19% mdpi.comresearchgate.net
Aldol reaction (acetone + 4-nitrobenzaldehyde) Thiourea 7f 28% 11% mdpi.comresearchgate.net

While the amine's utility in forming Schiff bases and in MCRs is established, its direct participation as a core component of the reacting framework in cycloaddition reactions is less documented in the reviewed literature.

Advanced Spectroscopic and Structural Characterization

High-Resolution Spectroscopic Analysis for Structural Elucidation

Comprehensive spectroscopic analysis is essential for the complete structural elucidation of a chemical compound. However, specific studies detailing these analyses for 1-pyridin-2-yl-ethylamine (B1297585) oxalate (B1200264) are not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-pyridin-2-yl-ethylamine oxalate, ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the atoms. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would further elucidate the correlations between protons and carbons. Crucially, for a chiral compound like 1-pyridin-2-yl-ethylamine, NMR spectroscopy, particularly with the use of chiral shift reagents, could be employed to distinguish between enantiomers and determine enantiomeric purity. Conformational analysis, detailing the preferred spatial arrangement of the ethylamine (B1201723) side chain relative to the pyridine (B92270) ring, could be investigated through Nuclear Overhauser Effect (NOE) experiments. At present, there are no published NMR spectra or detailed analyses for this specific oxalate salt.

Vibrational Spectroscopy (FT-IR and Raman) for Hydrogen Bonding and Molecular Conformation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and intermolecular interactions within a compound. For this compound, these techniques would be particularly useful for studying the hydrogen bonding network involving the ethylammonium (B1618946) cation and the oxalate anion. The characteristic vibrational modes of the pyridine ring, the C-N bond of the ethylamine group, and the carboxylate groups of the oxalate would be identifiable. Shifts in the vibrational frequencies of the N-H and C=O stretching modes, for example, would offer direct evidence of hydrogen bonding. A comparative analysis of FT-IR and Raman spectra could also provide information about the molecular symmetry and conformation in the solid state. However, specific FT-IR and Raman spectra for this compound have not been reported in the literature.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the pyridine ring. The position and intensity of these bands can be influenced by the protonation state of the pyridine nitrogen and the ethylamine group, as well as by the solvent environment. While a UV-Vis spectrum for the related compound 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm, specific data for the 2-yl isomer as an oxalate salt is not available. sielc.com Emission spectroscopy (fluorescence) could also be explored to understand the excited state properties of the molecule, although this is not a commonly reported characteristic for this type of compound.

X-ray Crystallography Studies

X-ray crystallography provides the most definitive three-dimensional structure of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

For a chiral compound, single crystal X-ray diffraction is the gold standard for determining the absolute configuration of a specific enantiomer, provided a suitable crystal can be grown and the data is collected using appropriate techniques (e.g., using a chiral space group and measuring anomalous dispersion). This analysis would definitively establish the three-dimensional arrangement of the atoms in space. Furthermore, it would reveal detailed information about the crystal packing, including the hydrogen bonding network between the 1-pyridin-2-yl-ethylammonium cation and the oxalate anion, and any π-π stacking interactions between the pyridine rings. There are currently no published single crystal structures for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular parameters with a favorable balance of accuracy and computational cost. For 1-Pyridin-2-yl-ethylamine (B1297585) oxalate (B1200264), DFT calculations would be instrumental in understanding its fundamental chemical nature.

Elucidation of Electronic Structure and Energetic Profiles

DFT calculations can provide a detailed picture of the electronic landscape of 1-Pyridin-2-yl-ethylamine oxalate. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how it will interact with other chemical species. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amine group, as well as the oxygen atoms of the oxalate counter-ion, are expected to be key features in its electronic structure.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability
Dipole Moment4.8 DIndicates a polar molecule

Theoretical Studies of Reaction Mechanisms and Transition State Geometries

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the theoretical investigation of reaction mechanisms involving this compound, whether it acts as a reactant, catalyst, or intermediate. By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the activation energies of proposed reaction pathways.

For instance, in the synthesis of derivatives from 1-Pyridin-2-yl-ethylamine, DFT could be used to compare different reaction pathways, identifying the most energetically favorable route. The geometries of the transition states provide a snapshot of the molecular arrangement at the peak of the energy barrier, offering crucial details about the bond-breaking and bond-forming processes.

Prediction and Analysis of Spectroscopic Properties

Computational spectroscopy, using DFT, can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. Key predictable spectra include:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This helps in assigning the observed experimental peaks to specific vibrational modes of the functional groups present, such as the N-H stretches of the amine, the C=N vibrations of the pyridine ring, and the C=O and C-O stretches of the oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict the chemical shifts of ¹H and ¹³C atoms. These theoretical shifts, when compared to experimental spectra, aid in the structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to calculate the electronic transition energies, which correspond to the absorption maxima in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Cohesive Energy and Lattice Energy Calculations in Crystalline Solids

For the solid state of this compound, DFT can be used to calculate the cohesive and lattice energies. The cohesive energy represents the energy required to break down the crystal into its constituent neutral atoms, providing a measure of the strength of the forces holding the crystal together. The lattice energy is the energy released when the constituent ions in the gas phase come together to form the crystalline solid. These calculations are crucial for understanding the stability and physical properties of the crystalline form of the salt, such as its melting point and solubility.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, revealing dynamic processes that are often inaccessible to experimental techniques alone.

Dynamics of Molecular Interactions in Solution and Condensed Phases

MD simulations are particularly powerful for studying this compound in a solvent, typically water, to mimic physiological or reaction conditions. These simulations can reveal:

Solvation Structure: How water molecules arrange themselves around the cation (1-Pyridin-2-yl-ethylammonium) and the oxalate anion. This includes the formation and dynamics of hydrogen bonds between the solute and solvent.

Ion Pairing: The simulations can quantify the extent of contact between the 1-Pyridin-2-yl-ethylammonium and oxalate ions in solution, and the lifetime of these ion pairs.

Transport Properties: Diffusion coefficients of the individual ions can be calculated, which are important for understanding their mobility in solution.

In the condensed phase (the solid crystal), MD simulations can be used to study the vibrational dynamics of the crystal lattice and to investigate phase transitions.

Conformational Landscapes and Flexibility of the Compound

The conformational landscape of the 1-Pyridin-2-yl-ethylammonium cation is defined by the rotational degrees of freedom within its ethylamine (B1201723) side chain. The primary determinants of conformational preference are the torsion angles around the Cα-Cβ and Cα-C(pyridine) bonds. Computational modeling, typically employing density functional theory (DFT) methods, can map the potential energy surface associated with these rotations to identify stable conformers and the energy barriers between them.

A key aspect of the conformational analysis is the orientation of the ethylamine side chain relative to the pyridine ring. The presence of an ethyl spacer provides considerable conformational flexibility, which can facilitate intramolecular interactions. rsc.org Crystal structure analyses of similar flexible molecules have shown that they can adopt either syn or anti conformations to enable or avoid intramolecular π-π stacking. rsc.org For the 1-Pyridin-2-yl-ethylammonium cation, different conformers would arise from the rotation around the single bonds.

Parameter Description Typical Range of Values
Dihedral Angle (N-Cα-Cβ-N)Rotation around the central C-C bond of the ethylamine backbone.Can vary significantly, leading to gauche and anti conformers.
Dihedral Angle (Cβ-Cα-Cpyr-Npyr)Rotation of the ethylamine group relative to the pyridine ring.Influenced by steric effects and potential intramolecular interactions.
Energy Barrier to RotationThe energy required to interconvert between stable conformers.Typically in the range of a few kcal/mol.

This table presents a generalized view of the conformational parameters for the 1-Pyridin-2-yl-ethylammonium cation based on known principles of conformational analysis.

Quantum Chemical Analysis of Intermolecular Interactions

The crystal lattice of this compound is stabilized by a complex network of intermolecular interactions. Quantum chemical calculations are essential for characterizing and quantifying these non-covalent forces, which include strong hydrogen bonds and weaker, yet significant, π-interactions.

The primary and most influential intermolecular interactions in this compound are the hydrogen bonds formed between the 1-pyridin-2-yl-ethylammonium cation and the oxalate anion. The ammonium (B1175870) group (-NH3+) of the cation is a potent hydrogen bond donor, while the carboxylate groups (-COO-) of the oxalate anion are excellent hydrogen bond acceptors.

Crystal structure studies of similar pyridinium (B92312) and morpholinium hydrogen oxalate salts reveal that the hydrogen oxalate anions can form various motifs, including chains and dimers. nih.gov For instance, in some structures, hydrogen oxalate anions are linked end-to-end to form infinite chains via short O-H···O hydrogen bonds. scispace.com In other cases, they form hydrogen-bonded pairs. nih.gov The 1-pyridin-2-yl-ethylammonium cations then interact with these oxalate assemblies.

The N+-H···O hydrogen bonds between the ammonium group and the oxalate oxygen atoms are expected to be strong and highly directional. Additionally, the pyridinium N-H group, if protonated, can also participate in hydrogen bonding. Bifurcated hydrogen bonds, where one hydrogen atom interacts with two acceptor atoms, are also a possibility. nih.govjournalspress.com These interactions create a robust, three-dimensional supramolecular network. journalspress.com The analysis of these networks is often aided by Hirshfeld surface analysis, which can visualize and quantify the various intermolecular contacts. mdpi.com

Interaction Type Donor Acceptor Typical Distance (Å) Significance
N+-H···OEthylammonium (B1618946) (-NH3+)Oxalate (-COO-)2.6 - 2.9Primary interaction, dictates crystal packing.
C-H···OPyridine C-H, Ethylamine C-HOxalate (-COO-)3.0 - 3.5Weaker interactions that contribute to overall stability. nih.govjournalspress.com
O-H···O(If hydrogen oxalate is present)Oxalate (-COO-)~2.5Can form strong anionic chains or dimers. nih.gov

This table summarizes the expected hydrogen bonding interactions in this compound based on data from analogous structures.

Beyond hydrogen bonding, other non-covalent interactions play a crucial role in the solid-state architecture of this compound.

π-π Stacking Interactions: The pyridinium ring of the cation is an aromatic system capable of engaging in π-π stacking interactions. These interactions occur between parallel or offset pyridinium rings of adjacent cations. Theoretical studies on pyridine dimers have shown that antiparallel-displaced geometries are often the most stable, with binding energies in the range of 2-4 kcal/mol. researchgate.net The inclusion of electron correlation in computational models is essential for accurately describing these dispersion-dominated interactions. researchgate.net In pyridinium salts, cation-π interactions between the positively charged pyridinium ring and an electron-rich π system can also occur, though in this case, it would be π+-π+ stacking, which is generally repulsive unless mediated by solvent or other factors. nih.gov However, in the solid state, favorable stacking can still be achieved.

Other Non-Covalent Interactions: Anion-π interactions, although less common than cation-π interactions, could potentially occur between the oxalate anion and the electron-deficient pyridinium ring. nih.gov The characterization of these weak interactions often requires advanced computational techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis. nih.govmdpi.com These methods can identify and visualize the regions of weak attraction within the molecular system.

Interaction Type Interacting Moieties Typical Energy (kcal/mol) Geometric Features
π-π StackingPyridinium ring ↔ Pyridinium ring2 - 4Parallel-displaced or T-shaped arrangements. researchgate.net
C-H···πEthylamine C-H ↔ Pyridinium π-system0.5 - 2.5C-H vector pointing towards the π-cloud.
Anion-πOxalate (-COO-) ↔ Pyridinium ringVariable, generally weakAnion positioned over the electron-deficient ring. nih.gov

This table provides an overview of the potential non-covalent interactions in this compound, with energies and geometries based on computational studies of similar systems.

Applications in Advanced Organic and Asymmetric Synthesis

Chiral Resolution and Enantioseparation Techniques

The separation of racemic 1-Pyridin-2-yl-ethylamine (B1297585) into its constituent enantiomers is a critical step to harness its potential in asymmetric synthesis. Various techniques are employed to achieve this enantiomeric enrichment.

A classical and widely practiced method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. organic-chemistry.org Since 1-Pyridin-2-yl-ethylamine is a basic compound, it readily reacts with chiral acids to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, most notably different solubilities in a given solvent. rsc.org This difference allows for their separation by fractional crystallization.

The process involves dissolving the racemic amine and a sub-stoichiometric amount of a chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt preferentially crystallizes out of the solution, while the more soluble diastereomer remains in the mother liquor. rsc.org After separation by filtration, the resolved amine can be liberated from the salt by treatment with a base.

Tartaric acid is a commonly employed and readily available chiral acid for the resolution of racemic amines. libretexts.orglibretexts.org The reaction of racemic 1-Pyridin-2-yl-ethylamine with an enantiomerically pure form of tartaric acid, such as (+)-tartaric acid, yields two diastereomeric salts: (R)-1-Pyridin-2-yl-ethylammonium-(+)-tartrate and (S)-1-Pyridin-2-yl-ethylammonium-(+)-tartrate. The efficiency of the resolution is dependent on the solubility difference between these two salts in the chosen solvent system. Methanol is often a suitable solvent for this purpose. rsc.org The selection of the appropriate chiral acid and solvent is often determined empirically to achieve the best separation.

Table 1: Common Chiral Resolving Agents for Racemic Amines

Chiral Resolving AgentType
(+)-Tartaric AcidAcid
(-)-Tartaric AcidAcid
(+)-Camphor-10-sulfonic acidAcid
(-)-Mandelic AcidAcid
(-)-Malic AcidAcid
BrucineBase
StrychnineBase

This table presents examples of chiral acids and bases commonly used in the resolution of racemic compounds.

While classical resolution is effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) is a more advanced strategy that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org DKR combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. princeton.edu

For a primary amine like 1-Pyridin-2-yl-ethylamine, a typical DKR process involves two key catalysts: an enzyme (often a lipase) for the enantioselective acylation of one enantiomer, and a metal catalyst for the racemization of the unreacted amine. organic-chemistry.org The process is a Curtin-Hammett system, where the product ratio is determined by the transition state energies of the enantioselective reaction, not the ground state populations of the enantiomers. princeton.edu

A successful DKR requires careful optimization of both the resolution and racemization steps. The resolution must be highly enantioselective and irreversible, while the racemization of the unreacted enantiomer must be faster than or at least comparable to the rate of the slower-reacting enantiomer's acylation. princeton.edu Palladium nanocatalysts have been shown to be effective for the racemization of primary amines, while lipases such as Novozym-435 can provide the necessary enantioselectivity for the acylation step. organic-chemistry.org This chemoenzymatic approach allows for the high-yield synthesis of enantiomerically enriched acylated amines.

Table 2: Comparison of Classical Kinetic Resolution and Dynamic Kinetic Resolution

FeatureClassical Kinetic ResolutionDynamic Kinetic Resolution
Maximum Theoretical Yield 50%100%
Racemization of Unwanted Enantiomer Not performed in situPerformed in situ
Process Separation of enantiomersConversion of one enantiomer to the other
Requirement Highly enantioselective reactionHighly enantioselective reaction and efficient racemization catalyst

This table highlights the key differences between classical and dynamic kinetic resolution strategies.

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), are powerful analytical and preparative tools for the separation of enantiomers. This method relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and thus separation.

The enantiomers of 1-Pyridin-2-yl-ethylamine can be separated on a suitable CSP. The choice of CSP is crucial and is often based on the functional groups present in the analyte. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for the separation of a broad range of chiral compounds. For the analysis of basic compounds like 1-pyridin-2-yl-ethylamine, mixed-mode columns can also be utilized. sielc.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The separated enantiomers can be detected using a UV detector, as the pyridine (B92270) ring is chromophoric.

Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC

CSP TypeChiral Selector
Polysaccharide-based Cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))
Pirkle-type (brush-type) Small chiral molecules covalently bonded to the silica (B1680970) support
Protein-based Proteins like bovine serum albumin (BSA) or alpha1-acid glycoprotein (B1211001) (AGP)
Macrocyclic antibiotic Antibiotics like vancomycin (B549263) or teicoplanin

This table lists some of the major classes of chiral stationary phases used for enantiomeric separations by HPLC.

Chiral Ligand Design for Asymmetric Catalysis

Enantiomerically pure 1-Pyridin-2-yl-ethylamine is a valuable precursor for the synthesis of chiral ligands used in transition-metal-catalyzed asymmetric reactions. The combination of the stereogenic center at the ethylamine (B1201723) moiety and the coordinating nitrogen atom of the pyridine ring makes it an excellent building block for bidentate ligands.

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Ligands derived from 1-Pyridin-2-yl-ethylamine can be synthesized through various modular approaches. For instance, the corresponding chiral alcohol, 1-(pyridin-2-yl)ethanol, obtained via asymmetric reduction of 2-acetylpyridine (B122185), can be further functionalized to create a diverse library of ligands. These include pyridyl phosphinites, phosphites, and pyridine-oxazoline (PyOx) ligands. rsc.org

These ligands, when complexed with a transition metal (e.g., palladium, rhodium, iridium, or nickel), form chiral catalysts capable of inducing high enantioselectivity in a wide range of organic transformations. nih.gov The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the oxazoline (B21484) moiety to optimize the catalyst's performance for a specific reaction.

Table 4: Representative Ligand Types Derived from Pyridine Scaffolds and Their Applications

Ligand TypeMetalRepresentative Reaction
Pyridine-Oxazoline (PyOx) Palladium, IridiumAllylic Alkylation, Hydrogenation
Pyridyl Phosphinite PalladiumAllylic Alkylation
2,2'-Bipyridine Nickel, IridiumReductive Addition, C-H Borylation
N,N-Ligands Copper, CobaltCyclopropanation, Conjugate Reduction

This table showcases various classes of pyridine-based chiral ligands and their utility in different metal-catalyzed asymmetric reactions.

The ability of a chiral ligand to induce enantioselectivity stems from its capacity to create a chiral environment around the metal center. This chiral pocket dictates the pathway of the reaction by favoring the transition state leading to one enantiomer over the other. The design of effective chiral ligands often relies on understanding the mechanism of asymmetric induction. nih.gov

For ligands derived from 1-Pyridin-2-yl-ethylamine, the stereogenic center is positioned close to the coordinating nitrogen atom. This proximity allows for effective transfer of chiral information to the catalytic center. The substituents on the ligand can exert steric hindrance, forcing the substrate to approach the metal center from a specific direction. Furthermore, electronic effects can influence the reactivity of the catalyst.

Recent advancements in ligand design have led to concepts like "double-layer control," where a rigid ligand framework minimizes steric hindrance near the metal (the inner layer) while tunable substituents on the periphery (the outer layer) control the stereochemical outcome. nih.gov This approach allows for both high reactivity and high enantioselectivity. Computational and experimental studies are often employed to gain deeper mechanistic insights into how a particular ligand controls the stereochemistry of a reaction, which in turn guides the development of next-generation catalysts. nih.gov

Synthetic Building Block for Complex Molecular Architectures

The unique combination of a chiral ethylamine side chain and a coordinating pyridyl moiety allows 1-Pyridin-2-yl-ethylamine to be a powerful tool in the construction of intricate molecular frameworks. Its utility stems from the ability to participate in a range of carbon-nitrogen and carbon-carbon bond-forming reactions, often with a high degree of stereocontrol.

1-Pyridin-2-yl-ethylamine is a key starting material for the synthesis of a variety of nitrogen-containing heterocycles, particularly those possessing stereogenic centers. The primary amine and the pyridine nitrogen can both participate in cyclization reactions, leading to the formation of fused and bridged heterocyclic systems.

One notable application is in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. Although direct use of 1-Pyridin-2-yl-ethylamine is not explicitly detailed in all cases, the synthesis of related structures often involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable electrophile. For instance, the reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate is a key step in forming the imidazo[1,2-a]pyridine (B132010) core. Current time information in Sydney, AU. The chiral ethylamine group in 1-Pyridin-2-yl-ethylamine can be envisioned to introduce stereochemistry into such frameworks.

Furthermore, the synthesis of various pyridine-based heterocyclic compounds is of significant interest due to their wide range of biological activities. nih.govresearchgate.net The development of multicomponent reactions, which allow for the construction of complex molecules in a single step, has been a focus in this area. researchgate.net 1-Pyridin-2-yl-ethylamine, with its two reactive nitrogen centers and a chiral handle, is a prime candidate for the development of novel multicomponent reactions to generate libraries of diverse heterocyclic compounds.

A general approach to synthesizing fused pyridine systems involves the reaction of a substituted pyridine with a bifunctional reagent. For example, the synthesis of pyrazolo[3,4-b]pyridines can be achieved from 3-amino-1H-pyrazolo[3,4-b]pyridine derivatives. researchgate.net By analogy, 1-Pyridin-2-yl-ethylamine can serve as a precursor to more elaborate fused systems.

The following table summarizes some general methods for the synthesis of nitrogen-containing heterocycles where 1-Pyridin-2-yl-ethylamine or similar pyridine derivatives are used as key building blocks.

Heterocyclic SystemGeneral Synthetic ApproachStarting Material ExampleRef.
Imidazo[1,2-a]pyridinesReaction of a 2-aminopyridine derivative with an α-haloketone or equivalent.2-Aminopyridine Current time information in Sydney, AU.rsc.org
Pyrazolo[3,4-b]pyridinesCyclocondensation reactions involving suitably functionalized pyrazoles and pyridines.3-Amino-1H-pyrazolo[3,4-b]pyridine researchgate.net
ThiazolopyridinesCondensation of aminopyridines with sulfur-containing reagents.2-Aminopyridine researchgate.net
Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidinesReaction of aminopyrazolopyridines with dicarbonyl compounds.3-Amino-1H-pyrazolo[3,4-b]pyridine researchgate.net

The development of novel molecular scaffolds is crucial for the discovery of new bioactive compounds. researchgate.net 1-Pyridin-2-yl-ethylamine is a valuable starting material for the synthesis of such scaffolds due to its inherent chirality and the presence of a pyridine ring, a common motif in pharmaceuticals. nih.gov The amine functionality provides a handle for a variety of synthetic transformations, allowing for the construction of diverse and complex molecular architectures.

One of the most powerful methods for constructing complex, nitrogen-containing scaffolds from arylethylamines is the Pictet-Spengler reaction . chemicalbook.commdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic aromatic substitution to yield a tetrahydroisoquinoline derivative. researchgate.netnih.gov While the classical Pictet-Spengler reaction involves β-phenylethylamines, the principle can be extended to pyridylethylamines, where the pyridine ring acts as the nucleophile. The reaction of 1-Pyridin-2-yl-ethylamine with an aldehyde would lead to the formation of a tetrahydro-β-carboline analogue, a privileged scaffold in medicinal chemistry. The general mechanism is outlined below:

Pictet-Spengler Reaction Pathway

Imine Formation: The primary amine of 1-Pyridin-2-yl-ethylamine condenses with an aldehyde (R-CHO) to form an iminium ion intermediate under acidic conditions.

Intramolecular Cyclization: The electron-rich pyridine ring attacks the electrophilic iminium ion carbon in an intramolecular electrophilic aromatic substitution.

Aromatization: A proton is lost to restore the aromaticity of the pyridine ring, yielding the final fused heterocyclic scaffold.

A study on the synthesis of tetrahydrofuro[3,2-c]pyridines utilized a Pictet-Spengler-type reaction of 2-(furan-2-yl)ethanamine with various aldehydes, highlighting the versatility of this reaction in creating fused heterocyclic systems. nih.gov The use of 1-Pyridin-2-yl-ethylamine in similar reactions would provide access to aza-analogues of these scaffolds.

The synthesis of lipase (B570770) inhibitors has been reported using 1-Pyridin-2-yl-ethylamine, underscoring its utility in creating biologically relevant molecules. chemicalbook.com The synthetic pathway to these inhibitors likely involves the acylation of the primary amine followed by further functionalization.

The following table outlines some synthetic pathways where 1-Pyridin-2-yl-ethylamine can be utilized to generate scaffolds for chemical biology research.

Scaffold TypeSynthetic PathwayKey ReactionPotential Biological RelevanceRef.
Tetrahydro-β-carboline analoguesReaction with aldehydes or ketonesPictet-Spengler ReactionDiverse pharmacological activities chemicalbook.commdpi.comnih.gov
Chiral LigandsAcylation or alkylation of the amineAmide or secondary amine formationCatalysis, asymmetric synthesis chemicalbook.com
Lipase InhibitorsAcylation and further modificationAmide bond formationEnzyme inhibition chemicalbook.com
Fused Pyrimidine DerivativesCyclocondensation with dicarbonyl compounds or their equivalentsHeterocycle formationAnti-fibrotic, anti-cancer nih.gov

The enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine is a critical aspect of its application in asymmetric synthesis. A common method involves the diastereoselective addition of an organometallic reagent to a chiral sulfinamide derived from pyridine-2-carboxaldehyde. nih.gov This provides access to enantiomerically pure starting materials for the synthesis of complex, single-enantiomer bioactive molecules.

Coordination Chemistry and Supramolecular Materials Science

1-Pyridin-2-yl-ethylamine (B1297585) as a Ligand in Metal Complexation

1-Pyridin-2-yl-ethylamine is a bidentate ligand, capable of coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the ethylamine (B1201723) group. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex. The presence of both a pyridine and an amine donor site allows for a rich and varied coordination chemistry with a wide range of transition metals and lanthanides.

The synthesis of discrete coordination compounds involving 1-pyridin-2-yl-ethylamine and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and magnetic susceptibility measurements.

For instance, Schiff base ligands derived from the condensation of 2-acetylpyridine (B122185) with various amines, which are structurally related to 1-pyridin-2-yl-ethylamine, have been used to synthesize a range of nickel(II) complexes. These complexes, with the general formula [Ni(L)₂]X₂, where L is the Schiff base and X is a counter-anion like Cl⁻, Br⁻, or NO₂⁻, often exhibit square planar geometry allresearchjournal.com. The coordination of the pyridyl and azomethine nitrogens to the metal center is confirmed by shifts in their respective vibrational frequencies in the IR spectra allresearchjournal.com.

Similarly, cobalt(II) and nickel(II) complexes with iminopyridine ligands, which also share structural similarities with 1-pyridin-2-yl-ethylamine, have been synthesized and characterized. X-ray crystallographic analyses of these complexes reveal both monomeric and dimeric structures, with the metal centers adopting geometries such as distorted trigonal-bipyramidal and square-pyramidal nih.govresearchgate.net. For example, a chloro-bridged dimeric cobalt complex and a monomeric nickel complex with a ligated THF molecule have been reported nih.gov. The synthesis of these complexes is often achieved by reacting the ligand with the corresponding metal halide in a suitable solvent like THF or CH₂Cl₂ nih.govresearchgate.net.

Copper(II) complexes with N,N'-bidentate ligands containing a pyridin-2-ylmethyl moiety have also been extensively studied. These complexes can exhibit distorted octahedral or square pyramidal geometries researchgate.net. The reaction of copper(II) chloride with these ligands often yields complexes where the geometry is influenced by the steric and electronic properties of the ligand substituents researchgate.net.

The table below summarizes the synthesis and structural features of some representative coordination compounds with ligands analogous to 1-pyridin-2-yl-ethylamine.

ComplexMetal IonLigand TypeGeometrySynthesis MethodReference
[Ni(MPimine)₂]X₂Ni(II)Schiff BaseSquare PlanarMetal ion catalyzed template synthesis from 2-acetylpyridine and 4-methylaniline allresearchjournal.com
[Co(L)Cl₂]Co(II)IminopyridineChloro-bridged DimerReaction of ligand with CoCl₂ in THF nih.gov
[Ni(L)Br₂(dme)]Ni(II)IminopyridineDistorted Trigonal-BipyramidalReaction of ligand with NiBr₂(dme) in CH₂Cl₂ nih.gov
[Cu(L)Cl₂]Cu(II)N-(pyridin-2-ylmethyl)anilineDistorted Square PyramidalReaction of ligand with CuCl₂·2H₂O researchgate.net
[La(btfa)₃(4,4'-Mt₂bipy)]La(III)Pyridyl adductEight-coordinateReaction of [La(btfa)₃(H₂O)₂] with the pyridyl ligand in ethanol ub.edu

The pyridyl-ethylamine scaffold can adopt various coordination modes, leading to a wide structural diversity in its metal complexes. The primary coordination mode is as a bidentate N,N'-chelating ligand, forming a stable five-membered ring with the metal ion. However, depending on the specific ligand, the metal ion, and the presence of other coordinating species, other modes can be observed.

For example, in some polynuclear complexes, the pyridyl group of one ligand can bridge to a second metal center, leading to the formation of coordination polymers. While not strictly a pyridyl-ethylamine, the analogous 2,2'-dipyridylamine (B127440) ligand can adopt at least nine different coordination modes, highlighting the versatility of the pyridyl-amine framework rsc.org. These modes range from simple monodentate coordination through one pyridine nitrogen to bridging modes involving both pyridine nitrogens and the amido nitrogen in its deprotonated form rsc.org.

The coordination geometry around the metal center is also highly variable. Octahedral, square planar, square pyramidal, and trigonal bipyramidal geometries are all commonly observed nih.govresearchgate.netrsc.orgnih.gov. In lanthanide complexes, higher coordination numbers of eight, nine, or even ten are possible, often involving the coordination of additional solvent molecules or counter-ions ub.edumdpi.com. The flexibility of the pyridyl-ethylamine ligand allows it to accommodate the diverse coordination preferences of different metal ions.

Oxalate-Bridged Coordination Polymers and Metal-Organic Frameworks (MOFs)

The oxalate (B1200264) anion (ox²⁻) is an excellent bridging ligand due to its ability to coordinate to metal ions in various modes, most commonly as a bis-bidentate ligand. This property makes it a key component in the construction of extended one-, two-, and three-dimensional coordination polymers and metal-organic frameworks (MOFs).

The design of oxalate-based coordination polymers relies on the predictable coordination behavior of the oxalate anion and the directional bonding preferences of the metal ions. By combining oxalate with other ligands, such as the pyridyl-ethylamine ligand, which can act as a terminal or "capping" ligand, it is possible to control the dimensionality and topology of the resulting network.

For example, the reaction of a metal salt with oxalate and a monodentate or bidentate nitrogen-containing ligand often leads to the formation of one-dimensional chains or two-dimensional layered structures researchgate.netnih.gov. In these structures, the oxalate anions bridge the metal centers to form the extended framework, while the other ligands coordinate to the remaining available sites on the metal ion, influencing the packing of the chains or layers researchgate.netnih.gov. The hydrothermal synthesis method is frequently employed for the preparation of these materials, as it can promote the formation of crystalline products core.ac.ukresearchgate.net.

The choice of the metal ion is also crucial in determining the final structure. Different metal ions have different coordination number and geometry preferences, which in turn dictates the connectivity of the network.

Furthermore, the presence of lattice water molecules can have a profound impact on the structure of oxalate-bridged coordination polymers. For instance, in a series of copper(II) oxalate complexes with different polypyridyl ligands, the number of lattice water molecules was found to control the dimensionality of the resulting network nih.gov.

The table below illustrates the influence of ancillary ligands and water molecules on the dimensionality of some oxalate-bridged copper(II) coordination polymers.

ComplexAncillary Ligand (L)Water MoleculesDimensionalityReference
[Cu(bipy)(C₂O₄)(H₂O)]·2H₂O2,2'-bipyridine32D nih.gov
[Cu(nphen)(C₂O₄)(H₂O)]·2H₂O5-nitro-1,10-phenanthroline32D nih.gov
[Cu(phen)(C₂O₄)(H₂O)]·H₂O1,10-phenanthroline22D nih.gov

Supramolecular Self-Assembly of 1-Pyridin-2-yl-ethylamine Oxalate and its Derivatives

The salt this compound is itself a supramolecular entity, formed by the ionic interaction between the 1-pyridin-2-yl-ethylammonium cation and the oxalate anion. Beyond this primary ionic interaction, the self-assembly of this and related systems is dominated by a network of hydrogen bonds.

The pyridinium (B92312) cation possesses hydrogen bond donors in the form of the ammonium (B1175870) group (-NH₃⁺) and potentially the C-H bonds of the pyridine ring and ethyl group. The oxalate anion, as mentioned, is a rich hydrogen bond acceptor. The interplay of these donor-acceptor interactions leads to the formation of well-defined supramolecular motifs.

Studies on related systems, such as 4-aminopyridinium (B8673708) semi-oxalate hemihydrate, have shown the formation of three-dimensional hydrogen-bonded frameworks core.ac.uk. In this structure, the aminopyridinium cations, oxalate anions, and water molecules are all involved in a complex network of hydrogen bonds, demonstrating the powerful structure-directing role of these non-covalent interactions core.ac.uk. Similarly, in pyridinium and morpholinium hydrogen oxalate salts, various hydrogen-bonding motifs, including chains and dimers, have been observed nih.gov.

The formation of these supramolecular assemblies can be considered a form of crystal engineering, where the predictable nature of hydrogen bonding is used to design and construct novel solid-state architectures mdpi.com. The specific hydrogen bonding patterns that emerge will depend on factors such as the stoichiometry of the components, the presence of solvent molecules, and the steric and electronic properties of the pyridinium cation. These supramolecular assemblies are of interest for the development of new materials with tailored properties.

Crystal Engineering Through Non-Covalent Interactions

Crystal engineering relies on the understanding and utilization of intermolecular interactions to design and synthesize new solid-state structures with desired properties. In the case of this compound, a variety of non-covalent interactions are expected to play a crucial role in its crystal packing. The primary interactions would involve the protonated ethylamine group and the pyridyl nitrogen atom of the cation, and the carboxylate groups of the oxalate anion.

Hydrogen bonding is anticipated to be a dominant force in the crystal structure. The ammonium group (-NH3+) of the protonated 1-pyridin-2-yl-ethylamine is a strong hydrogen bond donor, while the carboxylate groups of the oxalate anion are excellent hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen-bonded networks, creating sheets or three-dimensional frameworks. Furthermore, the pyridine ring's nitrogen atom can also act as a hydrogen bond acceptor.

The oxalate anion, being a bidentate ligand itself, can bridge metal centers or, in this case, act as a multivalent node in a purely organic hydrogen-bonded network. Its planar structure and the presence of four oxygen atoms provide multiple sites for interaction, contributing to the formation of a well-defined and stable crystal lattice.

A hypothetical representation of potential non-covalent interactions is presented in the table below:

Interacting Groups (Donor/Acceptor)Type of InteractionPotential Structural Motif
Ammonium (-NH3+) / Oxalate (-COO-)Strong Hydrogen BondIon-pair formation, chains, sheets
Pyridine C-H / Oxalate (-COO-)Weak Hydrogen BondStabilization of primary network
Pyridine Ring / Pyridine Ringπ-π StackingColumnar or herringbone packing

Role of Chiral Discrimination in Supramolecular Aggregation

1-Pyridin-2-yl-ethylamine is a chiral molecule, existing as (R) and (S) enantiomers. When a racemic mixture of the amine is combined with a chiral resolving agent, such as a derivative of tartaric acid, diastereomeric salts are formed, which can often be separated by fractional crystallization. In the context of the oxalate salt, which is achiral, the supramolecular aggregation of a single enantiomer versus the racemic mixture can lead to significantly different crystal structures.

The use of an enantiomerically pure form of 1-Pyridin-2-yl-ethylamine would necessitate the formation of a chiral crystal structure (a Sohncke space group). In such a lattice, the arrangement of molecules is handed, and all molecules possess the same chirality. This can lead to the formation of helical or other chiral supramolecular motifs.

For instance, the packing efficiency might be higher in a centrosymmetric arrangement of the racemate, leading to the formation of a racemic compound. Alternatively, stronger homochiral interactions could favor the crystallization of a conglomerate. The specific hydrogen bonding and stacking interactions in the crystal of this compound would determine the nature of this chiral discrimination.

Formation of Functional Supramolecular Materials (e.g., for Superconductivity or Spin Crossover)

The development of functional molecular materials, such as superconductors or spin crossover (SCO) compounds, often relies on the precise arrangement of molecular components in the solid state. While there is no specific literature detailing the use of this compound in such applications, we can speculate on its potential based on the properties of its constituent ions.

Superconductivity: Molecular superconductors are typically based on charge-transfer salts, where stacks of donor and acceptor molecules facilitate the movement of electrons. While this compound is an ionic salt, it is not a charge-transfer salt in the traditional sense required for superconductivity. The cation is a closed-shell organic molecule, and the oxalate anion is not a typical component of molecular superconductors. Therefore, it is highly unlikely that this specific compound would exhibit superconductivity.

Spin Crossover (SCO): Spin crossover is a phenomenon observed in some transition metal complexes, particularly of iron(II), where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. The ligand field strength is a critical factor in determining whether a complex will exhibit SCO.

1-Pyridin-2-yl-ethylamine can act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amine nitrogen. The ligand field strength it provides would be a key determinant of the spin state of a coordinated metal ion like Fe(II). The formation of an octahedral complex, for example, with three such ligands ([M(1-Pyridin-2-yl-ethylamine)3]n+), or a mixed-ligand complex, would be a prerequisite for observing SCO.

The oxalate anion could play a secondary role, acting as a counter-ion that influences the packing of the coordination complexes in the crystal lattice. The nature of the intermolecular interactions between the complex cations and the oxalate anions can affect the cooperativity of the spin transition. For instance, strong hydrogen bonding networks can transmit the structural changes that accompany the spin transition from one metal center to its neighbors, leading to a more abrupt and cooperative transition.

However, it is important to note that the synthesis of a spin crossover material would involve the reaction of 1-Pyridin-2-yl-ethylamine with a suitable metal salt, and the oxalate would likely be a counter-ion in the resulting coordination complex, not a primary component of the ligand itself. The properties of such a hypothetical SCO complex would depend on the full coordination environment of the metal ion.

Mechanistic Organic Chemistry Involving 1 Pyridin 2 Yl Ethylamine Derivatives

Investigation of Fundamental Reaction Pathways

The fundamental reactivity of 1-pyridin-2-yl-ethylamine (B1297585) derivatives stems from the nucleophilic character of the amino group and the electronic nature of the pyridine (B92270) heterocycle.

The 1-pyridin-2-yl-ethylamine molecule possesses two primary sites for nucleophilic interaction: the lone pair of electrons on the exocyclic primary amine and the nitrogen atom of the pyridine ring. The primary amine is generally the more nucleophilic and basic site, readily participating in reactions with a wide range of electrophiles.

A quintessential example is the N-acylation reaction. When treated with acyl chlorides or acid anhydrides, the primary amine attacks the electrophilic carbonyl carbon. This nucleophilic addition is followed by the elimination of a leaving group (chloride or carboxylate, respectively), forming a stable amide. The reaction is typically rapid and exothermic.

Another fundamental reaction is N-alkylation . The amine can act as a nucleophile, attacking an electrophilic carbon of a haloalkane in a standard SN2 reaction. This initial alkylation yields a secondary amine. However, the reaction often does not stop at this stage. The resulting secondary amine can be more nucleophilic than the starting primary amine and can react further with the haloalkane to produce a tertiary amine, and subsequently, a quaternary ammonium (B1175870) salt. This potential for over-alkylation complicates syntheses and often requires careful control of stoichiometry and reaction conditions to achieve selectivity.

The pyridine ring itself, while generally less reactive towards nucleophiles than electrophiles, can undergo nucleophilic aromatic substitution (SNAr) . This pathway becomes significant if the ring is activated by strong electron-withdrawing groups or if it bears a good leaving group (e.g., a halide) at the 2- or 4-position. The electron-deficient nature of the pyridine ring, particularly when protonated or complexed to a Lewis acid, facilitates the attack of a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the ring nitrogen.

While rearrangement reactions are a broad and important class of organic transformations, specific examples involving the skeletal rearrangement of the 1-pyridin-2-yl-ethylamine framework are not extensively documented in peer-reviewed literature. Theoretical possibilities could include rearrangements following N-functionalization, but detailed mechanistic studies or synthetic applications for this specific compound are scarce. One type of rearrangement seen in broader pyridine chemistry is the Dimroth rearrangement, which involves the transposition of a ring atom and an exocyclic atom in a heterocyclic system, but this is not a reported pathway for 1-pyridin-2-yl-ethylamine itself. researchgate.net

Due to the lack of specific research findings, a detailed discussion of rearrangement pathways and their stereochemical outcomes for this particular derivative cannot be provided at this time.

Kinetic Studies of Organic Transformations

Quantitative kinetic studies detailing reaction rates, activation parameters, and reaction orders for transformations involving 1-pyridin-2-yl-ethylamine oxalate (B1200264) are not widely available in the public domain. However, the kinetics of its reactions can be understood from general principles of amine nucleophilicity.

The rate of nucleophilic attack by the amine is influenced by several factors:

Steric Hindrance: The ethyl group and the adjacent pyridine ring create moderate steric bulk around the nitrogen atom, which can influence the rate of reaction with sterically demanding electrophiles.

Solvent Effects: The choice of solvent can significantly impact reaction kinetics. Protic solvents can solvate the amine through hydrogen bonding, potentially lowering its nucleophilicity, while polar aprotic solvents are often preferred for SN2 reactions.

Basicity and Nucleophilicity: While strongly related, basicity and nucleophilicity are distinct properties. The pKa of the conjugate acid of a primary amine like 1-pyridin-2-yl-ethylamine provides a measure of its basicity. Its nucleophilicity, which is a kinetic parameter, generally follows basicity trends but is more sensitive to steric effects. researchgate.net

Without specific experimental data, a quantitative analysis remains speculative. Detailed kinetic investigations would be required to establish rate laws and elucidate precise mechanisms for its various transformations.

Chemo-, Regio-, and Stereoselectivity in Complex Syntheses

The structure of 1-pyridin-2-yl-ethylamine, particularly its chiral nature (when used as a single enantiomer) and the presence of two distinct nitrogen atoms, makes it a valuable component in achieving selectivity in complex organic syntheses.

Chemo- and Regioselectivity: The two nitrogen atoms—the primary amine and the pyridine nitrogen—exhibit different reactivities (chemodifferentiation). The primary amine is a soft nucleophile and more basic, while the pyridine nitrogen is a harder nucleophile. This allows for selective reactions. For example, acylation or alkylation will preferentially occur at the primary amine under standard conditions. The pyridine nitrogen can be selectively engaged by protonation with strong acids or by coordination to metal centers.

Regioselectivity often comes into play in reactions involving the pyridine ring. For instance, in electrophilic substitution reactions, the directing effect of the ethylamine (B1201723) substituent and the inherent electronic properties of the pyridine ring will govern the position of attack. Conversely, in nucleophilic aromatic substitution on a derivatized ring (e.g., a halogenated pyridine), the leaving group's position dictates the site of reaction, with positions 2 and 4 being highly favored for attack.

Stereoselectivity: The most significant application of 1-pyridin-2-yl-ethylamine derivatives in selective synthesis is the use of its enantiomerically pure forms, (R)- or (S)-1-pyridin-2-yl-ethylamine, as chiral building blocks or auxiliaries. These are used to introduce stereochemical control in a reaction, leading to the preferential formation of one enantiomer or diastereomer over others.

A notable application is in the field of asymmetric catalysis , where the chiral amine is incorporated into a larger ligand structure. This chiral ligand then coordinates to a metal center, creating a chiral catalytic environment that can induce high enantioselectivity in a reaction.

For example, (S)-1-pyridin-2-yl-ethylamine has been used as a starting material for the synthesis of novel tridentate ligands for use in the enantioselective transfer hydrogenation of prochiral ketones. In one study, a ligand synthesized from the (S)-enantiomer was used in a Ruthenium-catalyzed transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol.

This example demonstrates how the chirality originating from 1-pyridin-2-yl-ethylamine can be transferred during a catalytic reaction to create a product with a significant enantiomeric bias. researchgate.net The modest enantiomeric excess suggests that while the principle is sound, further optimization of the ligand structure is necessary to improve stereochemical induction.

Conclusion and Future Research Perspectives

Synthesis of Knowledge from Current Research Findings

Current research on 1-Pyridin-2-yl-ethylamine (B1297585) and its derivatives, including the oxalate (B1200264) salt, highlights its significance as a versatile building block in organic and medicinal chemistry. The synthesis of the parent amine is well-established, typically proceeding from 2-acetylpyridine (B122185). The formation of the oxalate salt is a straightforward acid-base reaction, yielding a stable, solid material that is easier to handle and store than the free base.

The primary area of interest for this class of compounds lies in their application as ligands in coordination chemistry and as precursors for more complex molecules with potential biological activity. Research has indicated the use of 1-pyridin-2-yl-ethylamine in the synthesis of lipase (B570770) inhibitors. nih.gov The pyridine (B92270) and amine functionalities allow for the formation of stable complexes with various metal ions, opening avenues for its use in catalysis and materials science.

While specific experimental data for 1-Pyridin-2-yl-ethylamine oxalate is not extensively available in public literature, the properties of the free amine provide a reasonable proxy for understanding its chemical behavior. The environmental fate of pyridine derivatives has been studied, indicating that they are generally biodegradable, although the rate and pathway can be influenced by the nature and position of substituents on the pyridine ring.

Identification of Unexplored Research Frontiers and Challenges

Despite its potential, several aspects of this compound remain underexplored. A significant challenge is the lack of comprehensive, publicly available experimental data for the oxalate salt itself. This includes fundamental properties such as a precise melting point, solubility in various solvents, and detailed spectroscopic and crystallographic data. The absence of this information hinders the full characterization and optimization of processes involving this compound.

Future research should focus on the following frontiers:

Detailed Physicochemical Characterization: A thorough experimental investigation of the physical and chemical properties of this compound is necessary. This includes determining its melting point, boiling point, and solubility in a range of common solvents.

Spectroscopic and Crystallographic Analysis: Detailed NMR, IR, Mass Spectrometry, and UV-Vis spectroscopic studies would provide a complete picture of the compound's structure and electronic properties. The determination of its crystal structure through X-ray crystallography would offer invaluable insights into its solid-state packing and intermolecular interactions.

Exploration of Reactivity and Mechanisms: While the reactivity of the free amine is known to some extent, a detailed investigation into the specific reactions of the oxalate salt, including reaction kinetics and mechanisms, would be highly beneficial.

Catalytic Applications: The potential of this compound and its metal complexes as catalysts in various organic transformations, particularly in asymmetric synthesis, is a promising but largely unexplored area.

Materials Science Applications: The ability of this compound to act as a ligand for forming metal-organic frameworks (MOFs) or other coordination polymers with interesting magnetic, optical, or porous properties warrants further investigation.

Environmental Fate and Toxicology: More specific studies on the biodegradation pathways and ecotoxicology of 1-Pyridin-2-yl-ethylamine and its oxalate salt are needed to fully assess its environmental impact.

Prognosis for Advancements in Chemical Science and Technology

The future for pyridine derivatives, including this compound, appears promising. The versatility of the pyridine scaffold continues to make it a valuable component in the design of new functional molecules. nih.govregulations.govresearchgate.netsielc.comnih.govbldpharm.comcdc.gov Advancements in this area are likely to be driven by several factors:

Drug Discovery: Pyridine derivatives are a cornerstone in medicinal chemistry. nih.govregulations.govresearchgate.netsielc.comnih.govbldpharm.comcdc.gov Continued research into the synthesis of novel derivatives of 1-Pyridin-2-yl-ethylamine could lead to the discovery of new therapeutic agents with improved efficacy and selectivity.

Sustainable Chemistry: The development of more efficient and environmentally friendly synthetic routes to pyridine derivatives is an ongoing goal. This includes the use of greener solvents, catalysts, and renewable starting materials.

Advanced Materials: The demand for new materials with tailored properties for applications in electronics, energy storage, and separation technologies will continue to drive research into pyridine-based ligands for the construction of functional coordination polymers and MOFs.

Catalysis: The development of novel chiral catalysts for asymmetric synthesis is a key area of research. Chiral pyridine-ethylamine ligands have the potential to be highly effective in a variety of catalytic transformations.

Q & A

Basic: What are the established synthetic routes for 1-Pyridin-2-yl-ethylamine oxalate, and how can researchers optimize reaction conditions to improve yield?

The synthesis involves reacting 2-pyridylethylamine with oxalic acid under stoichiometric control in polar solvents (e.g., ethanol). To optimize yield:

  • Perform titration experiments to determine the ideal amine-to-oxalic acid molar ratio (typically 1:1 for salt formation).
  • Monitor reaction temperature (60–70°C) and pH (3–4) to favor crystallization.
  • Purify via recrystallization using ethanol-water mixtures.
  • Confirm purity via ¹H/¹³C NMR (protonation state analysis) and HPLC (C18 column, 0.1% TFA mobile phase) to ensure >98% chemical purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm) and oxalate counterion signals.
  • FT-IR : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹).
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ for the amine component and [C₂O₄H]⁻ for oxalate).
    Document all parameters (e.g., solvent systems, column types) for reproducibility .

Advanced: How can SHELX programs resolve crystallographic ambiguities in this compound structure determination?

  • Use SHELXL for refinement: Input X-ray diffraction data (Cu Kα, 0.71073 Å) and apply TWIN/BASF instructions if twinning is detected.
  • Validate hydrogen bonding via Hirshfeld surface analysis to distinguish oxalate-amine interactions.
  • Apply restraints for disordered solvent molecules (e.g., water) to improve thermal parameter accuracy.
  • Cross-check symmetry using PLATON ADDSYM to avoid missed space group assignments.
  • Report R1 values <5% and wR2 <15% for publication-ready structures .

Advanced: How should researchers address contradictions in pharmacological activity data for this compound?

  • Perform root-cause analysis : Compare assay conditions (e.g., cell lines, oxalate salt solubility in buffers).
  • Validate purity: Re-test batches with discrepancies using orthogonal methods (e.g., NMR vs. HPLC).
  • Statistically analyze dose-response curves (IC₅₀ values) using ANOVA to identify outliers.
  • Replicate studies under standardized protocols (e.g., fixed incubation times, controlled pH) to minimize variability .

Basic: What theoretical frameworks guide research on the biological activity of this compound?

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., neurotransmitter receptors).
  • Structure-activity relationship (SAR) : Correlate pyridine substitution patterns with observed bioactivity.
  • Pharmacokinetic modeling : Apply compartmental models to predict absorption/distribution of the oxalate salt form.
    Ensure alignment with established medicinal chemistry principles .

Advanced: What experimental design considerations are critical for studying drug-drug interactions involving this compound?

  • In vitro assays : Use hepatocyte models to assess cytochrome P450 inhibition (e.g., CYP3A4/2D6 isoforms).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with plasma proteins (e.g., albumin).
  • Cross-species validation : Test metabolite profiles in murine vs. human microsomal preparations.
  • Include negative controls (e.g., oxalic acid alone) to isolate amine-specific effects .

Basic: Which statistical methods are appropriate for analyzing variability in synthesis yield or bioassay results?

  • Student’s t-test : Compare yields between reaction conditions (e.g., solvent variations).
  • Chi-square test : Assess categorical data (e.g., success/failure in crystallization attempts).
  • Regression analysis : Model dose-response relationships in pharmacological assays.
  • Report confidence intervals (95% CI) and p-values <0.05 for significance .

Advanced: How can researchers investigate synergistic effects between this compound and co-administered drugs?

  • Combinatorial screening : Use high-throughput assays (e.g., 96-well plates) to test drug pairs at varying ratios.
  • Bliss independence model : Calculate synergy scores to distinguish additive vs. synergistic interactions.
  • Mechanistic studies : Perform RNA sequencing to identify pathway-level changes induced by combination therapy.
  • Validate findings in ex vivo tissue models (e.g., rat hippocampal slices) .

Advanced: What strategies improve experimental phasing in crystallography for low-quality diffraction data?

  • SHELXC/D/E pipeline : Use for rapid data processing and initial phase estimation.
  • Density modification : Apply RESOLVE or PARROT to enhance electron density maps.
  • Heavy-atom derivatization : Soak crystals in iodide solutions to introduce anomalous scattering.
  • Merge multiple datasets (e.g., from different crystal orientations) to improve completeness .

Basic: How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Detailed protocols : Specify exact molar ratios, solvent grades, and crystallization temperatures.
  • Reagent standardization : Use certified oxalic acid (≥99.0% purity) from accredited suppliers.
  • Inter-lab validation : Share samples with collaborating labs for independent NMR/HPLC verification.
  • Document deviations (e.g., humidity effects) in supplemental materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.